1-Acetyl-2-picolinoylhydrazine

Description

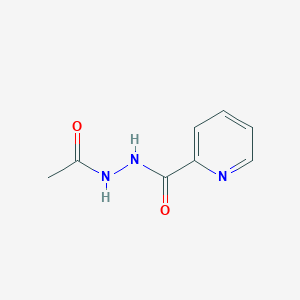

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-acetylpyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJAMXYLIRPRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024408 | |

| Record name | 1-Acetyl-2-picolinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-acetyl-2-picolinoylhydrazine is a colorless powder. (NTP, 1992) | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17433-31-7 | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyridinecarboxylic acid, 2-acetylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17433-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azapicyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017433317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapicyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-2-picolinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/186TH42ZNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1 Acetyl 2 Picolinoylhydrazine

Established Synthetic Pathways and Precursors

The traditional synthesis of 1-acetyl-2-picolinoylhydrazine is a two-step process that begins with the formation of a pyridine-2-carbohydrazide intermediate, which is then acetylated.

Synthesis of Pyridine-2-carbohydrazide Intermediates

The primary precursor for the synthesis of this compound is pyridine-2-carbohydrazide, also known as picolinohydrazide (B126095). This intermediate is commonly synthesized through the reaction of an ester of picolinic acid, such as ethyl picolinate, with hydrazine (B178648) hydrate. prepchem.comresearchgate.net The reaction is typically carried out in an alcoholic solvent, like ethanol, and involves heating the mixture under reflux. prepchem.com The nucleophilic acyl substitution reaction proceeds with the displacement of the ethoxy group from the ester by the hydrazine nucleophile.

The reaction is generally exothermic, and after a period of reflux, the product, pyridine-2-carbohydrazide, crystallizes upon cooling and can be isolated by filtration. prepchem.com This method is a widely used and effective way to produce the necessary hydrazide intermediate in good yields.

Table 1: Synthesis of Pyridine-2-carbohydrazide

| Reactants | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl picolinate, Hydrazine hydrate | Anhydrous ethanol | Reflux for 5 hours, then stirred at room temperature overnight | Pyridine-2-carbohydrazide | Not specified, but described as a crystalline product | prepchem.com |

Acetylation Reactions for N'-Acetyl Group Introduction

The final step in the established synthesis of this compound is the introduction of the N'-acetyl group. This is achieved through the acetylation of the pyridine-2-carbohydrazide intermediate. A common and effective method for this transformation is the use of acetic anhydride (B1165640), often in the presence of a base catalyst such as pyridine (B92270). nih.govsigmaaldrich.com

In this reaction, the terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. Pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction. sigmaaldrich.com The reaction is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.govresearchgate.net The workup procedure usually involves quenching the excess acetic anhydride, followed by extraction and purification of the final product. nih.gov While specific yields for the acetylation of pyridine-2-carbohydrazide are not always reported, the N-acetylation of hydrazides, in general, proceeds with good efficiency under these conditions. rsc.orgrsc.org

Table 2: General Conditions for N'-Acetylation of Hydrazides

| Hydrazide Substrate | Acetylating Agent | Catalyst/Solvent | Reaction Conditions | Product | General Yields | Reference |

|---|---|---|---|---|---|---|

| Pyridine-2-carbohydrazide | Acetic anhydride | Pyridine | Room temperature, stirring | This compound | Good to excellent | nih.govsigmaaldrich.comrsc.org |

| General Hydrazides | Acetic anhydride | Pyridine | Room temperature | N'-Acetylhydrazide | Good to excellent | nih.govresearchgate.net |

Advanced Synthetic Approaches and Methodological Innovations

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and the application of green chemistry principles to the production of this compound and related compounds.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.org The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can result in higher yields and purer products compared to conventional heating methods. ajol.info In the context of synthesizing N-acetylated hydrazides, microwave-assisted protocols offer a significant improvement in efficiency.

The synthesis of N-acylhydrazones, which are structurally related to this compound, has been successfully achieved under microwave irradiation, often in the absence of a solvent. nih.govajol.info These solvent-free, or neat, reaction conditions are particularly attractive from a green chemistry perspective. For the acetylation of hydrazides, a mixture of the hydrazide and acetic anhydride can be irradiated with microwaves, leading to a rapid and efficient reaction. researchgate.netresearchgate.net The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which is responsible for the observed rate enhancements. rsc.org

Table 3: Comparison of Conventional and Microwave-Assisted N-Acetylation

| Method | Typical Reaction Time | Solvent | Catalyst | Typical Yields | Reference |

|---|---|---|---|---|---|

| Conventional Heating | 2-16 hours | Chloroform/Pyridine | Acetic acid/Pyridine | Good | sigmaaldrich.com |

| Microwave Irradiation | 2.5-10 minutes | Solvent-free | None | High (89-96% for N-acylhydrazones) | nih.govajol.info |

| Microwave Irradiation | Short (not specified) | Solvent-free | Basic alumina | Good to excellent | researchgate.netresearchgate.net |

Principles of Sustainable Synthesis in this compound Production

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of chemical compounds to minimize their environmental impact. grafiati.com Key metrics used to evaluate the "greenness" of a chemical process include atom economy, E-factor (Environmental Factor), and reaction mass efficiency. researchgate.netmdpi.comacs.org

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient and less wasteful process.

E-Factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a more environmentally friendly process.

Reaction Mass Efficiency (RME): RME is the percentage of the mass of the reactants that ends up in the product.

In the context of this compound synthesis, applying green chemistry principles would involve choosing reagents and reaction conditions that maximize atom economy and minimize waste. For instance, the synthesis of hydrazides from carboxylic acids and hydrazine under microwave irradiation has been shown to be superior to conventional methods when evaluated using green chemistry metrics. researchgate.net This is due to reduced reaction times, lower energy consumption, and a significant reduction in the E-factor. researchgate.net The use of solvent-free or greener solvents, and catalytic rather than stoichiometric reagents, are other key aspects of a sustainable synthetic approach. grafiati.com

Table 4: Green Chemistry Metrics for Hydrazide Synthesis (Illustrative Example)

| Metric | Conventional Method | Microwave-Assisted Method | Improvement with Microwave Method | Reference |

|---|---|---|---|---|

| E-factor (kg waste/kg product) | 4.5 | 0.3 | 93.3% Reduction | researchgate.net |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase | researchgate.net |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase | researchgate.net |

| Energy Consumption | High | Low | 180-400 times less | researchgate.net |

Derivatization and Analog Synthesis of 1 Acetyl 2 Picolinoylhydrazine

Strategies for Structural Modification of the Picolinoyl Moiety

While direct substitution on the pyridine (B92270) ring of 1-acetyl-2-picolinoylhydrazine is a theoretical possibility, a more prevalent and documented strategy involves the synthesis of analogs where the fundamental picolinoyl group is replaced by other carboxylic acid residues from the outset. This approach focuses on creating a library of diacylhydrazine compounds with varied electronic and steric properties.

The synthesis of N,N'-diacylhydrazine analogs, where one acyl group is picolinoyl and the other is a different aroyl or heteroaroyl moiety, is a well-established method for creating structural diversity. This process typically involves the coupling of picolinohydrazide (B126095) with a variety of substituted carboxylic acids.

A common synthetic route is the reaction of picolinohydrazide with different aroyl chlorides or activated carboxylic acids. For instance, a series of N-aroyl-N′-picolinoyl hydrazine (B178648) chelators has been synthesized, including analogs featuring benzoyl, 2-thienylcarbonyl, 4-aminobenzoyl, 3-bromobenzoyl, and 4-bromobenzoyl groups. scispace.com The synthesis of these compounds often proceeds from picolinohydrazide, which serves as the nucleophile that attacks the activated carboxyl group of the second acid. scispace.comjocpr.com

One general and effective method for this coupling reaction utilizes O-(7-Azabenzotriazole-1-Yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) as an amide coupling agent in the presence of a base like Ethyl-diisopropyl-amine (DIPEA). jocpr.com This allows for the formation of the second amide bond under relatively mild conditions. Another approach involves the in situ formation of an anthraniloyl chloride, which then reacts with a desired hydrazide to form the diacylhydrazine structure. mdpi.com These methods provide robust pathways to a wide range of analogs where the acetyl group of the parent compound is effectively replaced by more complex carboxylic acid residues.

Table 1: Examples of N-Aroyl-N'-picolinoyl Hydrazine Analogs

| Substituted Aroyl Group | Resulting Compound Name | Reference |

|---|---|---|

| Benzoyl | N-Benzoyl-N'-picolinoylhydrazine | scispace.com |

| 4-Aminobenzoyl | N-4-Aminobenzoyl-N'-picolinoyl hydrazine | scispace.com |

| 3-Bromobenzoyl | N-3-Bromobenzoyl-N'-picolinoylhydrazine | scispace.com |

| 4-Bromobenzoyl | N-4-Bromobenzoyl-N'-picolinoylhydrazine | scispace.com |

| 2-Thienylcarbonyl | N-(2-Thienyl)-N'-(picolinoyl)-hydrazine | scispace.com |

| 1H-Indazole-3-carbonyl | N'-Picolinoyl-1H-indazole-3-carbohydrazide | jocpr.com |

Methodologies for N'-Acetyl Group Variation

The synthesis of 1-acyl-2-picolinoylhydrazines is generally accomplished by reacting picolinohydrazide with a suitable acylating agent, such as an acid chloride or an anhydride (B1165640), in an appropriate solvent. rsc.org This reaction leads to the formation of a new amide linkage at the N' position. The choice of the acylating agent directly determines the nature of the substituent that replaces the acetyl group.

For example, mefenamic acid has been used to create a hybrid N-acylhydrazine, which was then further reacted with various aldehydes. scielo.br This demonstrates a multi-step approach where a complex acyl group is first installed and then further derivatized. The synthesis of hydrazides can be achieved with high efficiency by reacting various aromatic or non-aromatic acid chlorides with hydrazine monohydrate, which can then be acylated with a picolinoyl group, or vice-versa. rsc.org This flexibility allows for the introduction of a vast array of functional groups. The resulting diacylhydrazine derivatives exhibit distinct chemical properties based on the electronic and steric nature of the introduced acyl group.

Table 2: Examples of Acyl Group Variations on the Hydrazine Scaffold

| Acylating Reagent Class | Example Acyl Group | General Resulting Structure | Reference |

|---|---|---|---|

| Aromatic Acid Chlorides | Benzoyl Chloride | 1-Benzoyl-2-picolinoylhydrazine | scispace.com |

| Substituted Aromatic Acids | 4-Chlorobenzoic Acid | 1-(4-Chlorobenzoyl)-2-picolinoylhydrazine | mdpi.com |

| Heterocyclic Acid Chlorides | 6-Chloronicotinoyl Chloride | 1-(6-Chloronicotinoyl)-2-picolinoylhydrazine | jocpr.com |

| Complex Aryl Carboxylic Acids | Mefenamic Acid | 1-(Mefenamoyl)-2-picolinoylhydrazine derivative | scielo.br |

Formation of Hydrazone and Schiff Base Analogs

Hydrazones and Schiff bases are prominent classes of derivatives accessible from hydrazine-containing compounds. These are formed through the condensation reaction between the terminal -NH2 group of a hydrazide and the carbonyl group of an aldehyde or ketone. libretexts.orgyoutube.com

In the context of this compound, the formation of a simple hydrazone would first require the de-acetylation of the N'-acetyl group to regenerate the free picolinohydrazide. This picolinohydrazide, possessing a nucleophilic terminal amine, readily reacts with various aldehydes and ketones, typically under acidic catalysis, to eliminate a molecule of water and form a C=N bond, yielding the corresponding picolinoyl hydrazone. scielo.brorganic-chemistry.org

However, it is noted that this compound itself is reactive when mixed with aldehydes and ketones, which can lead to the formation of toxic gases. noaa.gov This reactivity suggests that under certain conditions, reactions involving the acetylated form could occur, potentially leading to more complex adducts rather than simple hydrazone formation, although this pathway is less synthetically exploited compared to the direct use of picolinohydrazide.

Other Advanced Functionalization Strategies

Beyond the primary modifications of the acyl groups, more advanced strategies have been employed to create complex architectures based on the picolinoylhydrazine framework. These include the formation of symmetric dimers and the exploration of metal-coordinating supramolecular structures.

One such strategy is the synthesis of N,N'-bis(picolinoyl)hydrazine. researchgate.net This symmetrical molecule can be prepared from picolinic acid and hydrazine. Structurally, it features two picolinoyl groups attached to the central hydrazine linker. This compound and its analogs, such as N,N'-bis(2-quinolylcarbonyl)hydrazine, act as versatile ligands. researchgate.netiucr.org The amide protons and carbonyl oxygens can participate in robust hydrogen-bonding interactions, while the pyridine and carbonyl nitrogens and oxygens can coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional coordination polymers and discrete metal complexes. researchgate.net This demonstrates a strategy of building larger, more complex systems from the fundamental hydrazide unit.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to 1-Acetyl-2-picolinoylhydrazine has been pivotal. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's framework can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule. The chemical shifts (δ) are indicative of the electron density around the nucleus, offering clues about neighboring atoms and functional groups.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the picolinoyl and acetyl groups, as well as the N-H protons. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region (higher ppm values) due to the ring's electron-withdrawing nature. The methyl protons of the acetyl group, being more shielded, resonate in the upfield region. The amide N-H protons often present as broad signals, and their chemical shifts can be sensitive to solvent and temperature.

The ¹³C NMR spectrum complements the proton data by providing a count of the unique carbon environments. The carbonyl carbons of the amide and acetyl groups are characteristically found at the most downfield positions. The carbon atoms of the pyridine ring have distinct chemical shifts based on their position relative to the nitrogen atom and the hydrazide substituent. The methyl carbon of the acetyl group appears at a significantly upfield position.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring H-3 | Data not available | Data not available |

| Pyridine Ring H-4 | Data not available | Data not available |

| Pyridine Ring H-5 | Data not available | Data not available |

| Pyridine Ring H-6 | Data not available | Data not available |

| Acetyl CH₃ | Data not available | Data not available |

| Amide NH (Picolinoyl) | Data not available | - |

| Amide NH (Acetyl) | Data not available | - |

| Picolinoyl C=O | - | Data not available |

| Acetyl C=O | - | Data not available |

| Pyridine Ring C-2 | - | Data not available |

| Pyridine Ring C-3 | - | Data not available |

| Pyridine Ring C-4 | - | Data not available |

| Pyridine Ring C-5 | - | Data not available |

| Pyridine Ring C-6 | - | Data not available |

| Note: Specific, experimentally verified chemical shift values for this compound are not widely reported in publicly available literature. |

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons, such as those on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the compound's elemental formula. For this compound (C₈H₉N₃O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition with a high degree of confidence.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected. These could include the loss of the acetyl group (CH₃CO), cleavage of the N-N bond, and fragmentation of the pyridine ring. By analyzing these fragmentation pathways, the connectivity of the different structural motifs can be confirmed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the two amide groups, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the amide groups would appear as one or more bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic acetyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The characteristic vibrations of the pyridine ring would also be present in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (Picolinoyl & Acetyl) | C=O Stretch | 1650 - 1700 |

| Amide (Picolinoyl & Acetyl) | N-H Stretch | 3200 - 3400 |

| Pyridine Ring | C-H Stretch (Aromatic) | 3000 - 3100 |

| Acetyl Group | C-H Stretch (Aliphatic) | 2850 - 3000 |

| Pyridine Ring | Ring Vibrations | < 1500 |

| Note: These are expected ranges for the functional groups present. Experimentally obtained values may vary slightly. |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Based on studies of analogous acylhydrazone compounds, it can be postulated that the molecule would likely exhibit a planar or near-planar conformation, a common feature in such structures due to the delocalization of π-electrons across the amide and picolinoyl groups. The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds, primarily involving the N-H and C=O groups.

A hypothetical table of crystallographic data, based on typical values for similar organic molecules, is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Integrated Spectroscopic Approaches for Comprehensive Structural Analysis

A combination of spectroscopic techniques is essential for a thorough structural confirmation of this compound, providing complementary information to X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the picolinoyl ring, the methyl protons of the acetyl group, and the N-H protons. The chemical shifts and coupling patterns would provide valuable information about the electronic environment and connectivity of the protons. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the presence of the carbonyl, methyl, and pyridine ring carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. Key vibrational bands would be expected for the N-H stretching, C=O stretching (both amide and ketone), C-N stretching, and the characteristic vibrations of the pyridine ring. The positions of these bands would offer insights into the bonding and potential for hydrogen bonding within the molecule.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The molecular ion peak would confirm the elemental composition of the compound. The fragmentation pattern, resulting from the cleavage of specific bonds under electron impact, would provide further evidence for the proposed structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | Signals for pyridine ring protons (δ 7.5-8.5 ppm), N-H protons (variable, broad), and acetyl methyl protons (δ ~2.2 ppm). |

| ¹³C NMR | Resonances for carbonyl carbons (δ 165-175 ppm), pyridine ring carbons (δ 120-150 ppm), and acetyl methyl carbon (δ ~25 ppm). |

| IR (cm⁻¹) | N-H stretching (~3200-3300), C=O stretching (~1650-1700), C-N stretching (~1200-1300), and aromatic C-H stretching (~3000-3100). |

| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₉N₃O₂. Characteristic fragment ions from the loss of acetyl and picolinoyl groups. |

Coordination Chemistry of 1 Acetyl 2 Picolinoylhydrazine and Its Derivatives

Ligand Design Principles and Coordination Modes

The coordination behavior of 1-acetyl-2-picolinoylhydrazine is dictated by the presence of several potential donor sites: the pyridyl nitrogen, the two carbonyl oxygens, and the two hydrazine (B178648) nitrogens. The flexibility of the hydrazone backbone allows for various coordination modes, making it a versatile building block in the design of polynuclear and supramolecular structures.

Depending on the reaction conditions, the metal ion, and the specific derivative of the ligand, this compound analogues can act as bidentate, tridentate, or even tetradentate ligands.

Bidentate Coordination: In its simplest coordination mode, the ligand can act as a bidentate donor. For instance, in some complexes, coordination occurs through the pyridyl nitrogen and one of the adjacent carbonyl oxygen atoms, forming a stable five-membered chelate ring. Another common bidentate mode involves the carbonyl oxygen and the imine nitrogen of the hydrazone moiety.

Tridentate Coordination: More commonly, these ligands exhibit a tridentate coordination mode. This typically involves the pyridyl nitrogen, the deprotonated amide oxygen, and the imine nitrogen, forming two fused five-membered chelate rings. This N,N,O-coordination mode has been observed in several iron(III) complexes of N-aroyl-N′-picolinoyl hydrazine analogues. researchgate.net For example, in complexes like Fe(HPPH)Cl₂, the ligand coordinates in a tridentate fashion. researchgate.net

Tetradentate and Bridging Coordination: Derivatives of this compound, such as N,N′-bis(picolinoyl)hydrazine, can act as tetradentate ligands, bridging two metal centers. In these cases, each picolinoylhydrazide fragment can coordinate to a separate metal ion, leading to the formation of dinuclear or polynuclear complexes. This bridging behavior is crucial in the design of homo- and heterometallic systems. For example, in a dinuclear cobalt(III) complex, [Co₂L₃]·8H₂O, where H₂L is N,N′-bis(2-picolinoyl)hydrazine, the ligand bridges two cobalt centers. researchgate.net

Pyridyl Nitrogen: The nitrogen atom of the pyridine (B92270) ring is a strong σ-donor and is almost always involved in coordination. Its participation is fundamental to the chelating ability of the ligand.

Carbonyl Oxygen: The carbonyl oxygen atoms are also key players in the coordination process. Deprotonation of the amide proton (-CONH-) often occurs upon complexation, leading to the formation of a more stable, anionic ligand that coordinates through the resulting enolate oxygen. This deprotonation is facilitated by the presence of a base or by the metal ion itself. In some cases, the carbonyl group can coordinate in its neutral keto form.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and pH can influence the final product, including its coordination geometry and nuclearity.

A variety of transition metal complexes with ligands analogous to this compound have been synthesized and characterized.

Chromium(III): Chromium(III) complexes with related ligands have been prepared and studied, often exhibiting octahedral geometry. nih.govchemmethod.com

Manganese(II): Manganese(II) complexes with similar hydrazone ligands have been synthesized and characterized. mdpi.com

Copper(II): The coordination chemistry of copper(II) with aroylhydrazones is well-developed, with numerous examples of monomeric, dimeric, and polymeric structures. nih.gov For instance, the reaction of a copper(II) salt with a hydrazone ligand can lead to complexes with square-planar or square-pyramidal geometries.

Nickel(II): Nickel(II) complexes with related Schiff base ligands have been synthesized and structurally characterized, often displaying distorted octahedral geometries. nih.govrsc.org

Cobalt(II)/(III): Cobalt complexes with picolinate-containing ligands have been extensively studied. nih.gov A dinuclear cobalt(III) complex with N,N′-bis(2-picolinoyl)hydrazine has been reported to have an octahedral [CoN₆] core. researchgate.net

Ruthenium(II)/(III): Ruthenium complexes with related azoimine and polypyridyl ligands have been synthesized, showing interesting electrochemical and photophysical properties. researchgate.netnih.govstjohns.edu Dinuclear ruthenium(II) complexes with bridging tetrakis(2-pyridyl)pyrazine have also been prepared. mdpi.com

Rhodium(III) and Iridium(III): Half-sandwich rhodium(III) and iridium(III) complexes containing picolinic acid derivatives have been synthesized and characterized, with some showing potential applications in catalysis and medicine. researchgate.netrsc.org

Gold(III): Digold(III) complexes with N,N′-bis(α-picolinoyl)hydrazine have been synthesized, where the ligand bridges two gold centers in a bis(N,N′)-coordination mode. researchgate.net

Platinum(II): While specific examples with this compound are scarce, platinum(II) is known to form stable square-planar complexes with N-donor ligands.

Table 1: Examples of Transition Metal Complexes with this compound Analogues

| Metal | Ligand | Coordination Mode | Reference |

|---|---|---|---|

| Iron(III) | N-aroyl-N′-picolinoyl hydrazine | Tridentate (N,N,O) | researchgate.net |

| Cobalt(III) | N,N′-bis(2-picolinoyl)hydrazine | Bridging Tetradentate | researchgate.net |

| Gold(III) | N,N′-bis(α-picolinoyl)hydrazine | Bridging bis(N,N′) | researchgate.net |

| Copper(II) | Aroylhydrazones | Tridentate | nih.gov |

| Rhodium(III) | Picolinic hydrazine | Bidentate and Tetradentate | researchgate.net |

The multidentate and bridging capabilities of picolinoylhydrazine-based ligands make them excellent candidates for the construction of polymetallic architectures.

Homometallic Complexes: As seen in the dinuclear cobalt(III) and digold(III) complexes, these ligands can bridge two identical metal centers to form homometallic compounds. researchgate.net The distance between the metal centers can be tuned by modifying the ligand backbone.

Heterometallic Complexes: The stepwise coordination of different metal ions to the distinct binding sites of these ligands can lead to the formation of heterometallic complexes. For example, a heptadentate Schiff base ligand has been used to synthesize Zn(II)/Cd(II) and Mn(II)/Zn(II) heterometallic coordination polymers. mdpi.com This approach opens up possibilities for designing materials with tailored magnetic, catalytic, or optical properties arising from the synergistic interactions between different metal ions.

Structural Analysis of Metal-Ligand Adducts

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structures of these metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For instance, the crystal structure of a digold(III) complex with N,N′-bis(α-picolinoyl)hydrazine, (μ-L)[AuCl₂]₂, reveals a bis(N,N′)-coordination where the two halves of the molecule are perpendicular to each other. researchgate.net The uncoordinated carbonyl functions are a notable feature of this structure.

In a dinuclear cobalt(III) complex, [Co₂L₃]·8H₂O, with N,N′-bis(2-picolinoyl)hydrazine, each Co(III) ion has an octahedral [CoN₆] core, and the ligands bridge the two metal centers. researchgate.net The hydrogen bonding interactions between the carbonyl group and the pyridyl ring contribute to the formation of a one-dimensional chain, which is further extended into a three-dimensional supramolecular framework by lattice water molecules.

The structural analysis of these and related complexes provides valuable insights into the factors that govern the self-assembly of these fascinating coordination compounds.

Table 2: Key Structural Features of Selected Metal Complexes with Picolinoylhydrazine Analogues

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| (μ-L)[AuCl₂]₂ (L = N,N′-bis(α-picolinoyl)hydrazido) | Au(III) | Distorted Square Planar | Au-Au distance: 3.974 | researchgate.net |

| [Co₂L₃]·8H₂O (H₂L = N,N′-bis(2-picolinoyl)hydrazine) | Co(III) | Octahedral | Co···Co distance: 3.497 | researchgate.net |

| Fe(HPPH)Cl₂ (H₂PPH = N,N′-bis-picolinoyl hydrazine) | Fe(III) | Tridentate N,N,O coordination | - | researchgate.net |

X-ray Crystallographic Studies of Coordination Geometries

For instance, in several reported iron(III) complexes, the N-aroyl-N′-picolinoyl hydrazine ligands were found to coordinate in a tridentate fashion. scispace.com Similarly, dinuclear ruthenium(II) complexes have been synthesized where the N,N'-bis(picolinoyl)hydrazine ligand acts as a tetradentate nitrogen donor, bridging two metal centers. In contrast, with rhodium(III) and iridium(III), both mononuclear and dinuclear complexes have been isolated, showcasing the ligand's adaptability. In the mononuclear complexes, the ligand coordinates as a nitrogen donor, while in the dinuclear species, it bridges the metal centers through both nitrogen and oxygen atoms.

The geometry around the metal center in these complexes is also diverse. Octahedral coordination is frequently observed, particularly with transition metals like cobalt(III) and iron(III). scispace.com For example, a dinuclear cobalt(III) complex, [Co2L3]·8H2O (where H2L = N,N′-bis(2-picolinoyl)hydrazine), was found to have an octahedral [CoN6] core for each cobalt ion. In other cases, distorted square planar geometries have been identified, as seen in a platinum(II) complex with dibenzoylhydrazide, where coordination occurs through an oxygen and a nitrogen atom.

The table below summarizes key crystallographic data for a selection of coordination compounds involving ligands related to this compound, highlighting the diversity in their coordination geometries.

| Interactive Data Table: Crystallographic Data for Selected Coordination Compounds | | :--- | :--- | | Compound | [Pt(PPh3)2(N,O-dibenzoylhydrazide)]·EtOH | | Metal Ion | Platinum(II) | | Coordination Geometry | Distorted Square Planar | | Key Bond Distances (Å) | Pt-O(1): 2.016(5), Pt-N(2): 2.047(6), N(1)-N(2): 1.401(9) | | Ligand Coordination Mode | Bidentate (N,O) |

| Compound | [Co2(N,N′-bis(2-picolinoyl)hydrazinato)3]·8H2O |

| Metal Ion | Cobalt(III) |

| Coordination Geometry | Octahedral ([CoN6] core) |

| Key Bond Distances (Å) | Not specified |

| Ligand Coordination Mode | Tridentate (per metal center) |

| Compound | Fe(HPPH)Cl2 (H2PPH = N,N'-bis-picolinoyl hydrazine) |

| Metal Ion | Iron(III) |

| Coordination Geometry | Not specified |

| Key Bond Distances (Å) | Not specified |

| Ligand Coordination Mode | Tridentate (N,N,O) |

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, NMR, IR)

Spectroscopic techniques provide valuable insights into the formation and nature of metal-ligand bonds in coordination compounds. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to characterize complexes of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying which donor atoms of the ligand are involved in coordination. The IR spectrum of the free ligand exhibits characteristic stretching frequencies for C=O (carbonyl), N-H (amine), and C=N (imine) groups. Upon complexation, shifts in these vibrational bands provide evidence of coordination. For instance, a lowering of the C=O stretching frequency is indicative of the coordination of the carbonyl oxygen to the metal center. Similarly, changes in the N-H and pyridine ring vibrations suggest the involvement of the hydrazinic and pyridyl nitrogen atoms in bonding. In some cases, the disappearance of the N-H band, coupled with the appearance of new bands corresponding to C=N-N=C or C-N-N=C linkages, suggests the deprotonation of the ligand upon coordination in its enol form.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes typically display bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. The intra-ligand bands are usually observed in the ultraviolet region and may undergo a shift upon coordination. The LMCT bands, which are often more intense and appear at lower energies (in the visible region), are a direct consequence of the formation of the metal-ligand bond. The position and intensity of these bands can provide information about the geometry of the complex and the nature of the metal-ligand interaction. For example, the electronic spectra of some transition metal complexes with related ligands have shown bands assigned to S→M and Cl→M charge transfers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment. Upon complexation, signals corresponding to protons near the coordination sites, such as the pyridine ring protons and the N-H proton, often experience significant downfield or upfield shifts. For instance, in some metal chelates, the NH₂ protons of the free ligand are shifted, suggesting that the metal ion coordination takes place through the nitrogen atom of the NH₂ group. scirp.org The disappearance of the N-H proton signal in the ¹H NMR spectrum can indicate deprotonation of the ligand upon coordination.

The table below presents typical spectroscopic data for coordination compounds of ligands related to this compound.

| Interactive Data Table: Spectroscopic Data for Selected Coordination Compounds | | :--- | :--- | | Technique | Observation | | IR Spectroscopy | Shift of ν(C=O) to lower frequency upon complexation. | | IR Spectroscopy | Shift of ν(N-H) and pyridine ring vibrations. | | UV-Vis Spectroscopy | Appearance of new charge-transfer bands in the visible region. | | ¹H NMR Spectroscopy | Downfield shift of pyridine and amide proton signals upon coordination. |

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and the nature of the chemical bonds in coordination compounds of this compound are fundamental to understanding their properties and reactivity.

Analysis of Ligand Field Effects and Spin States

The interaction between the metal d-orbitals and the ligand orbitals leads to the splitting of the d-orbitals into different energy levels, a phenomenon described by ligand field theory. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the metal ion, its oxidation state, and the ligand field strength. Ligands are classified in the spectrochemical series based on their ability to cause d-orbital splitting. libretexts.org

For complexes of this compound and its derivatives, the ligand typically acts as a medium to strong field ligand, leading to a significant d-orbital splitting. This can influence the spin state of the metal ion. For transition metals with d⁴ to d⁷ electron configurations, the electrons can either occupy the d-orbitals to maximize the total spin (high-spin state) or to minimize it by pairing up in the lower energy orbitals (low-spin state). The preferred spin state depends on the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). If Δ > P, a low-spin complex is favored, whereas if Δ < P, a high-spin complex is formed.

The spin state of a metal complex can be determined experimentally using techniques such as magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy. For example, the magnetic moments of mixed-ligand bivalent transition metal ion complexes with a derivative of 2-picolinic acid hydrazide indicated an octahedral structure for all complexes. researchgate.net In some iron(II) complexes, the spin state can be influenced by external factors like temperature, leading to spin crossover (SCO) behavior. chemrxiv.org

The electronic absorption spectra (UV-Vis) of these complexes provide direct information about the ligand field splitting. The energy of the d-d transitions observed in the spectra corresponds to the energy difference between the split d-orbitals. For example, in an octahedral Cu(II) complex, a broad band assigned to the ²Eg → ²T₂g transition suggests a distorted octahedral geometry. jocpr.com

| Interactive Data Table: Ligand Field Effects and Spin States | | :--- | :--- | | Metal Ion Configuration | Typical Spin State | | d⁵ (e.g., Fe³⁺) | Can be high-spin or low-spin depending on the specific ligand and coordination environment. | | d⁶ (e.g., Co³⁺) | Often low-spin with strong field ligands like those derived from picolinic acid. | | d⁸ (e.g., Ni²⁺) | Typically forms octahedral (high-spin) or square planar (low-spin) complexes. | | d⁹ (e.g., Cu²⁺) | One unpaired electron, spin state is always S = 1/2. |

Mechanisms of Metal-Ligand Electronic Communication

Electronic communication between the metal center and the ligand is a key aspect of the bonding in these coordination compounds. This communication can occur through both σ- and π-bonding interactions.

The primary interaction is the formation of σ-bonds through the donation of electron pairs from the ligand's donor atoms (pyridyl nitrogen, hydrazinic nitrogen, and carbonyl oxygen) to the vacant d-orbitals of the metal. This σ-donation is responsible for the primary stability of the complex.

In addition to σ-bonding, π-interactions can also play a significant role. The pyridine ring of the picolinoyl moiety is a π-system that can engage in π-backbonding with the metal center. In this process, electron density from filled metal d-orbitals is donated into the empty π* orbitals of the pyridine ring. This back-donation strengthens the metal-ligand bond and can influence the electronic properties of both the metal and the ligand. The extent of π-backbonding depends on the energy and symmetry of the metal d-orbitals and the ligand π* orbitals.

Furthermore, the conjugated system of the hydrazone backbone can facilitate electronic communication between the metal center and different parts of the ligand, or even between two metal centers in dinuclear complexes. This delocalization of electrons can be observed through techniques like electrochemistry, where the redox potentials of the metal and/or the ligand are altered upon complexation. For instance, in dinuclear complexes bridged by ligands like N,N′-bis(picolinoyl)hydrazine, the electronic interaction between the two metal centers can be mediated by the bridging ligand, leading to interesting magnetic and electronic properties.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of a molecule. These computations provide insights into bond lengths, bond angles, and electronic properties that govern molecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. imist.ma The B3LYP functional, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p), is a common choice for organic molecules as it provides a good balance of accuracy and computational cost for predicting geometries and electronic properties. researchgate.netreddit.comnih.govinpressco.com

For 1-acetyl-2-picolinoylhydrazine, DFT calculations would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in space. The resulting data on bond lengths and angles would reveal the degree of planarity and conjugation within the molecule. Furthermore, DFT is used to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Optimized with B3LYP/6-31G(d,p)) This table presents hypothetical data based on typical values for similar structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (Picolinoyl) | 1.235 | |

| C=O (Acetyl) | 1.228 | |

| N-N | 1.390 | |

| C-N (Amide) | 1.350 | |

| C-C (Py-C=O) | 1.510 | |

| **Bond Angles (°) ** | ||

| O-C-N (Picolinoyl) | 122.5 | |

| C-N-N | 119.8 | |

| N-N-C (Acetyl) | 121.0 | |

| Dihedral Angles (°) | ||

| C(Py)-C-N-N | 178.5 | |

| O=C-N-N | -5.0 |

Conformational Analysis using Advanced Computational Methods

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N and N-N bonds of the hydrazine (B178648) linker. This rotation gives rise to different conformers, which can have distinct energies and biological activities. N-acylhydrazones (NAH), which are structurally related, are known to exist as E/Z isomers with respect to the C=N bond and as syn/anti conformers with respect to the amide bond. acs.orgrcsi.comacs.org

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides indispensable tools for predicting spectroscopic data, which aids in the interpretation of experimental results and the confirmation of molecular structure.

Table 2: Illustrative Simulated Vibrational Frequencies and Assignments for this compound This table presents hypothetical data. Frequencies are typically scaled to match experimental values.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3350 | ν(N-H) | N-H stretching |

| 3060 | ν(C-H)arom | Aromatic C-H stretching |

| 2980 | ν(C-H)aliph | Aliphatic C-H stretching |

| 1710 | ν(C=O)acetyl | Acetyl carbonyl stretching |

| 1685 | ν(C=O)picolinoyl | Picolinoyl carbonyl stretching |

| 1605 | ν(C=N), ν(C=C) | Pyridine (B92270) ring stretching |

| 1540 | δ(N-H) | Amide II N-H bending |

| 1450 | δ(CH₃) | Methyl group bending |

| 1280 | ν(C-N) | C-N stretching |

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a reliable approach for calculating the NMR shielding tensors of nuclei like ¹H and ¹³C. acs.orgnih.govmdpi.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted chemical shifts is often high enough to distinguish between different isomers or conformers. acs.orgnih.govacs.org For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each of its stable conformers. Comparing these predicted spectra with experimental data can confirm the dominant conformation in solution. researchgate.netmdpi.com The chemical shifts of the pyridine ring carbons, for example, are sensitive to the electronic effects of the picolinoyl substituent, with the carbon attached to the nitrogen (C2) typically appearing at a high chemical shift (around 150 ppm) and adjacent carbons at lower values. testbook.com

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table presents hypothetical data referenced to TMS.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine Ring | ||

| C2 | - | ~150.5 |

| C3 | ~8.10 | ~125.0 |

| C4 | ~7.95 | ~137.2 |

| C5 | ~7.50 | ~126.8 |

| C6 | ~8.65 | ~149.0 |

| Picolinoyl Group | ||

| C=O | - | ~166.0 |

| Hydrazine Linker | ||

| N¹-H | ~10.5 (amide) | - |

| N²-H | ~9.8 (hydrazide) | - |

| Acetyl Group | ||

| C=O | - | ~170.1 |

| CH₃ | ~2.20 | ~21.5 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine activation energy barriers and reaction enthalpies, providing a detailed picture of the reaction mechanism. researchgate.netresearchgate.net

For this compound, potential reactions include hydrolysis, oxidation, or acylhydrazone exchange. ljmu.ac.ukrsc.org For example, the mechanism of acylhydrazone exchange, which is critical for applications in dynamic combinatorial chemistry, has been studied computationally. These studies have revealed that the reaction can proceed through different pathways, and the presence of a catalyst can transform the mechanism from a cycloaddition to a more favorable nucleophilic addition, thereby lowering the activation energy. rsc.orgresearchgate.net Similarly, computational studies on hydrazine oxidation have elucidated multi-step pathways involving radical intermediates. researchgate.netnih.gov Applying these methods to this compound would allow for the prediction of its stability under various conditions and provide a molecular-level understanding of its transformations.

Analysis of Electronic Structure and Bonding Characteristics (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure and bonding characteristics of a molecule are fundamental to its chemical behavior. Computational methods are employed to model these features, offering a quantitative understanding of the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net

For analogs of this compound, computational analyses have been performed using Density Functional Theory (DFT) to determine these frontier orbital energies. researchgate.net While specific values for this compound are not detailed in the provided literature, the table below illustrates the kind of data that is typically generated in such studies for related compounds.

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Hydrazine Derivatives

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are representative and based on computational studies of analogous compounds. The exact values for this compound would require a specific DFT calculation.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

The distribution of electron density within a molecule is crucial for understanding its polarity, solubility, and how it interacts with other molecules. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the partial charges on each atom. This information helps to identify the electrophilic and nucleophilic sites within the molecule.

The table below presents a hypothetical charge distribution for this compound, illustrating the expected electronegativity differences across the molecule.

Table 2: Representative Natural Bond Orbital (NBO) Charges for this compound

| Atom | Charge (e) |

|---|---|

| O (picolinoyl) | -0.60 |

| O (acetyl) | -0.55 |

| N (pyridine) | -0.50 |

| N (hydrazine, adjacent to picolinoyl) | -0.30 |

| N (hydrazine, adjacent to acetyl) | -0.25 |

| C (picolinoyl carbonyl) | +0.70 |

| C (acetyl carbonyl) | +0.65 |

Note: These values are illustrative and represent the expected charge distribution based on the electronegativity of the atoms and resonance effects. Actual values would be derived from specific quantum chemical calculations.

The insights gained from these computational analyses are instrumental in building a comprehensive understanding of the chemical nature of this compound. They provide a theoretical framework that can help to explain its observed properties and guide future research, particularly in understanding its mechanism of action in biological systems.

Applications in Catalysis

Metal Complexes Derived from 1-Acetyl-2-picolinoylhydrazine as Catalysts

This compound possesses donor atoms that could theoretically coordinate with metal ions to form complexes. Such metal complexes of related organic ligands, like Schiff bases and hydrazones, are widely studied for their catalytic properties. nih.govmdpi.com However, specific research on the synthesis and catalytic activity of metal complexes derived from this compound is not documented in the available literature. While studies have been performed on analogues of this compound, this research has primarily focused on their biological and antitumor activities rather than their catalytic potential. researchgate.netresearchgate.netresearchgate.net

Organic transformation reactions are crucial in chemical synthesis, and various transition metal complexes are employed as catalysts to enhance their efficiency and selectivity. nih.govrsc.org These reactions include, but are not limited to, oxidation, reduction, hydrogenation, and carbon-carbon bond-forming reactions. nih.govrsc.org A thorough search of scientific databases reveals no studies reporting the use of metal complexes of this compound as catalysts for any specific organic transformation reactions. Consequently, there are no research findings or data tables on reaction conditions, catalyst loading, or product yields to present.

Photocatalysis and electrocatalysis are rapidly growing fields that utilize light and electrical potential, respectively, to drive chemical reactions, often employing sophisticated metal complexes. mdpi.com These technologies are central to developing sustainable energy solutions and green chemical processes. Despite the broad interest in these areas, there is no published research that investigates the potential of this compound or its metal complexes in either photocatalytic or electrocatalytic applications.

Rational Ligand Design Principles for Enhanced Catalytic Activity

Rational ligand design is a key strategy in modern catalysis, where the electronic and steric properties of a ligand are systematically modified to improve the performance of a metal catalyst. rsc.org This involves tuning the ligand framework to influence factors such as catalyst stability, activity, and selectivity. While the principles of rational ligand design are well-established for various classes of ligands, such as those used in ruthenium-catalyzed transfer hydrogenation or other transition metal-catalyzed reactions, these principles have not been applied to this compound in a catalytic context due to the absence of foundational research on its catalytic activity. nih.gov Studies on analogues have focused on structure-activity relationships for biological applications, indicating which parts of the molecule, such as the acetyl group or the picolinic acid residue, can be modified, but this has not been correlated with catalytic performance. researchgate.netresearchgate.netresearchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathway of a catalytic cycle is fundamental to optimizing a catalyst and improving reaction outcomes. Such investigations often involve a combination of experimental techniques (like spectroscopy and kinetics) and computational studies to elucidate the elementary steps of the reaction, including substrate binding, activation, transformation, and product release. rsc.org Given the lack of reported catalytic activity for complexes of this compound, no mechanistic investigations of catalytic cycles involving this compound have been undertaken.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Methodological Approaches for SAR Elucidation

The exploration of the structure-activity relationship of 1-Acetyl-2-picolinoylhydrazine and its analogs has been a key area of research, employing both systematic structural modifications and computational methods to predict and model its activity.

Systematic Structural Modifications and Their Effect on Molecular Interactions

SAR studies on this compound have revealed important structural features that govern its biological activity. A series of analogs were synthesized and evaluated, leading to several key observations. researchgate.netresearchgate.netresearchgate.net

Furthermore, modifications to the acetyl group at the N1 position have also been investigated. researchgate.netresearchgate.net Research indicates that the acetyl group can be removed entirely or replaced with other selective acyl groups without a complete loss of activity. researchgate.netresearchgate.net This highlights the importance of the hydrazide core and the potential for modification at this position to fine-tune the compound's properties.

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| Replacement of Picolinic Acid Residue (e.g., with pipecolic, pyrazinoic, benzoic acids) | Partial retention of activity | researchgate.netresearchgate.netresearchgate.net |

| Removal of Acetyl Group at N1 | Partial retention of activity | researchgate.netresearchgate.net |

| Replacement of Acetyl Group with other Acyl Groups | Partial retention of activity | researchgate.netresearchgate.net |

Computational Approaches in SAR Prediction and Modeling

While specific computational studies solely focused on this compound are not extensively detailed in the provided results, the general principles of computational chemistry are widely applied in SAR studies of similar molecules. These approaches often involve molecular docking simulations to predict how a molecule binds to a biological target. Such simulations can provide insights into the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Quantum chemical calculations can also be employed to determine the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals, which can influence its reactivity and interaction with biological macromolecules. Although direct evidence for this compound is limited in the search results, these computational methods are standard tools for understanding the SAR of organic compounds.

Molecular Interactions and Binding Modes at the Biological Interface

The biological activity of this compound is intrinsically linked to its ability to interact with biological targets. These interactions can involve coordination with metal ions and the formation of various non-covalent bonds.

Role of Coordination to Metal Centers in Biological Systems

Hydrazone derivatives, a class to which this compound belongs, are well-known for their chelating properties. researchgate.net The nitrogen and oxygen atoms within the this compound structure provide potential coordination sites for metal ions. The ability of hydrazones to form stable complexes with transition metals is a significant aspect of their biological activity. researchgate.net For instance, the coordination of similar hydrazone ligands to platinum(II) and palladium(II) has been studied, revealing a square planar geometry around the metal ions. researchgate.net The coordination typically occurs through an oxygen atom and a nitrogen atom, forming a five-membered ring with the metal center. researchgate.net This chelation can be a crucial step in the mechanism of action, potentially facilitating the transport of the compound into cells or enabling its interaction with metalloenzymes.

Non-Covalent Interactions and Their Contribution to Molecular Recognition

Non-covalent interactions play a pivotal role in the molecular recognition of this compound by its biological targets. The nitrogen atoms in the heterocyclic ring and the hydrazide moiety are capable of forming hydrogen bonds with biological macromolecules. researchgate.net These hydrogen bonds are essential for the specificity and stability of the binding.

Mechanistic Studies at the Molecular Level

The precise molecular mechanism of action for this compound is still an area of active investigation. However, based on its structural characteristics and the behavior of similar compounds, some potential mechanisms can be inferred.

As a hydrazine (B178648) derivative, it has been investigated for its antineoplastic activity. nih.govnih.govnih.govnih.gov The mechanism of action for many antineoplastic agents involves interaction with DNA or the inhibition of key enzymes involved in cell proliferation. The ability of this compound to chelate metal ions could be central to its mechanism. For example, some metal complexes are known to bind to DNA, either through intercalation between the base pairs or by forming covalent bonds, leading to the inhibition of DNA replication and transcription.

Furthermore, the structural similarity to other enzyme inhibitors suggests that this compound could act by inhibiting specific enzymes that are crucial for cancer cell survival. The SAR studies, which show that modifications to both the picolinic acid and acetyl moieties are tolerated to some extent, suggest a degree of flexibility in its binding pocket, allowing for a range of analogs to exhibit activity. researchgate.netresearchgate.netresearchgate.net

Proposed Pathways of Biological Action (e.g., Chelation Mechanisms)

The biological activity of this compound and its analogs is significantly linked to their ability to chelate metal ions, particularly iron. This interaction is believed to be a cornerstone of their proposed mechanism of action, influencing their anticancer properties.

The metabolism of this compound is a critical factor in its biological effects. Studies in rats with Walker carcinosarcoma 256 have shown that the compound is rapidly metabolized. aacrjournals.org A significant metabolite identified is picolinic acid. aacrjournals.org This metabolic conversion is noteworthy as picolinic acid itself is a known chelator of divalent metal ions. The transformation of this compound to picolinic acid suggests that at least part of its biological activity may be mediated through the actions of this metabolite.

The core structure of this compound belongs to the aroylhydrazone class of compounds, which are recognized for their iron-chelating capabilities. nih.govnih.gov These molecules typically act as tridentate ligands, meaning they can bind to a metal ion at three points. acs.org Research on related aroylhydrazone iron chelators, such as salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH), has provided valuable insights into the potential chelation mechanism of this compound. These chelators can form stable complexes with iron, thereby depriving cancer cells of this essential element. plos.org

Cancer cells have a heightened requirement for iron to support their rapid proliferation and metabolic activity. plos.org They often upregulate the expression of transferrin receptor 1 (TfR1) to increase their iron uptake. plos.org By sequestering intracellular iron, aroylhydrazone chelators can disrupt numerous iron-dependent cellular processes, leading to cell cycle arrest and apoptosis. plos.orgashpublications.org The ability of these compounds to permeate cell membranes is a crucial aspect of their iron-chelating efficacy. ashpublications.org

A novel approach in cancer therapy involves the design of "prochelators," which are modified aroylhydrazones that become active chelators upon entering a cancer cell. acs.org For instance, glycoconjugated aroylhydrazones have been developed to exploit the high expression of glucose transporters (like GLUT1) on cancer cells for preferential uptake. acs.org Once inside the cell, the prochelator is reduced to release the active iron chelator. acs.org This strategy enhances the selectivity of the chelator for cancer cells, minimizing effects on normal cells. While not directly studied for this compound, this concept highlights a potential pathway for targeted iron deprivation that could be relevant to its mode of action.

The following table summarizes key findings related to the proposed biological pathways of this compound and its analogs.

| Compound/Analog Class | Key Finding | Implication for Mechanism of Action |

| This compound | Metabolized to picolinic acid in vivo. aacrjournals.org | Biological activity may be partially mediated by the known chelating properties of its metabolite. |

| Aroylhydrazones (general) | Act as tridentate iron chelators. nih.govplos.org | Suggests a primary mechanism of iron sequestration, leading to antiproliferative effects. |

| Aroylhydrazone "Prochelators" | Can be designed for targeted delivery to cancer cells via glucose transporters. acs.org | Highlights a potential strategy for enhancing the selectivity and efficacy of this class of compounds. |

Research on Cellular and Subcellular Target Interactions

Research into the specific cellular and subcellular targets of this compound has provided insights into its distribution and potential sites of action.

Studies on the physiological disposition of radiolabeled this compound in rats have shown that the compound does not exhibit preferential uptake in any single organ. However, significant levels of the drug were found in the brain, spleen, and tumor tissue. aacrjournals.orgaacrjournals.org The notable uptake in the brain could be linked to the observed neurotoxicity of the compound, while its accumulation in the tumor is consistent with its antitumor activity. aacrjournals.orgaacrjournals.org The compound and its metabolites are rapidly cleared from tissues and primarily excreted in the urine. aacrjournals.orgaacrjournals.org

The primary subcellular target of this compound and its analogs is believed to be the intracellular iron pool. By chelating iron, these compounds can affect a multitude of iron-dependent enzymes and processes that are vital for cell survival and proliferation. One of the most critical targets is ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis. nih.gov Inhibition of this enzyme leads to the depletion of deoxynucleotides, thereby halting DNA replication and cell division. This is a common mechanism of action for many antiproliferative iron chelators. nih.govashpublications.org

The interaction with cellular iron metabolism is a key aspect of the anticancer activity of aroylhydrazones. These chelators have been shown to be effective at mobilizing iron from cells and preventing iron uptake from transferrin, the primary iron transport protein in the blood. ashpublications.org Studies with related compounds have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells, a process that is often dependent on the cell type. ashpublications.org

While direct studies on the subcellular localization of this compound are limited, the lipophilic nature of many aroylhydrazones allows them to cross cellular and organellar membranes. ashpublications.org This suggests that they can access various subcellular compartments to chelate iron. The development of glycoconjugated prochelators that utilize glucose transporters for cellular entry further underscores the focus on targeting the intracellular environment of cancer cells. acs.org

The table below presents a summary of research findings on the cellular and subcellular interactions of this compound and related compounds.

| Compound/Analog Class | Cellular/Subcellular Interaction | Observed Effect |

| This compound | Distribution in brain, spleen, and tumor tissue. aacrjournals.orgaacrjournals.org | Potential basis for neurotoxicity and antitumor activity. |

| Aroylhydrazone Iron Chelators | Inhibition of ribonucleotide reductase. nih.gov | Disruption of DNA synthesis and cell proliferation. |